2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid
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Overview
Description
2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid is a versatile small molecule with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . This compound is characterized by its unique cyclopropane ring structure, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the Rh₂(S-PTAD)₄-catalyzed cyclopropanation of α-silyl styrenes with aryl diazoacetates, followed by desilylation of the resulting silyl cyclopropane carboxylates . This method provides high yields and optical purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The cyclopropane ring can undergo substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines and halides can be used under basic conditions.
Major Products
The major products formed from these reactions include cyclopropyl ketones, alcohols, and substituted cyclopropanes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound is used in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The cyclopropane ring structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The carboxylic acid group can form hydrogen bonds with amino acid residues, stabilizing the compound within the active site.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropane-1-carboxylic acid
- 3-Methylcyclopropane-1-carboxylic acid
- Cyclopropylacetic acid
Uniqueness
2-Cyclopropyl-3-methylcyclopropane-1-carboxylic acid is unique due to its dual cyclopropane rings, which provide distinct steric and electronic properties. This makes it a valuable scaffold for the development of novel compounds with specific biological activities .
Properties
IUPAC Name |
2-cyclopropyl-3-methylcyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O2/c1-4-6(5-2-3-5)7(4)8(9)10/h4-7H,2-3H2,1H3,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEKCBPJFJEROH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C1C(=O)O)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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